molecular formula C14H24O2 B14413690 Methyl trideca-3,4-dienoate CAS No. 81981-09-1

Methyl trideca-3,4-dienoate

Cat. No.: B14413690
CAS No.: 81981-09-1
M. Wt: 224.34 g/mol
InChI Key: GJZFJFPUWJPEFM-UHFFFAOYSA-N
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Description

Methyl trideca-3,4-dienoate is an organic compound characterized by the presence of a methyl ester group and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl trideca-3,4-dienoate typically involves the esterification of trideca-3,4-dienoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the reactants in the presence of the acid catalyst to achieve the desired esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of solid acid catalysts can enhance the efficiency and yield of the esterification process. Additionally, purification steps such as distillation or crystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl trideca-3,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the diene system into alkanes or alkenes.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Epoxides, diols

    Reduction: Alkanes, alkenes

    Substitution: Amides, esters

Scientific Research Applications

Methyl trideca-3,4-dienoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl trideca-3,4-dienoate involves its interaction with specific molecular targets. The conjugated diene system can participate in cycloaddition reactions, forming cyclic compounds. The ester group can undergo hydrolysis to release the corresponding acid, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl trideca-2,4-dienoate
  • Ethyl trideca-3,4-dienoate
  • Methyl trideca-3,5-dienoate

Uniqueness

Methyl trideca-3,4-dienoate is unique due to its specific diene configuration, which imparts distinct reactivity and properties compared to other similar compounds. Its conjugated diene system allows for unique cycloaddition reactions, making it valuable in synthetic chemistry.

Properties

CAS No.

81981-09-1

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

InChI

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h10,12H,3-9,13H2,1-2H3

InChI Key

GJZFJFPUWJPEFM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=C=CCC(=O)OC

Origin of Product

United States

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